molecular formula C12H14IN3O2 B4672040 2-{2-[(6-iodo-4-quinazolinyl)amino]ethoxy}ethanol

2-{2-[(6-iodo-4-quinazolinyl)amino]ethoxy}ethanol

Cat. No. B4672040
M. Wt: 359.16 g/mol
InChI Key: HMERMJJLWWDBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(6-iodo-4-quinazolinyl)amino]ethoxy}ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as IQ-1 and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of IQ-1 involves the inhibition of the Wnt signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. The inhibition of this pathway by IQ-1 leads to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
IQ-1 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, IQ-1 has been shown to induce apoptosis, inhibit cancer cell growth, and reduce tumor size. In Alzheimer's disease research, IQ-1 has been shown to reduce beta-amyloid plaque accumulation in the brain and improve cognitive function. In Parkinson's disease research, IQ-1 has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

IQ-1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also stable and can be stored for long periods without degradation. However, IQ-1 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on IQ-1. One direction is to study its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to develop more effective formulations of IQ-1 that can overcome its limitations in lab experiments. Additionally, further research is needed to explore the full extent of IQ-1's mechanism of action and its potential for use in combination with other therapies.

Scientific Research Applications

IQ-1 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, IQ-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, IQ-1 has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, IQ-1 has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

2-[2-[(6-iodoquinazolin-4-yl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2/c13-9-1-2-11-10(7-9)12(16-8-15-11)14-3-5-18-6-4-17/h1-2,7-8,17H,3-6H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMERMJJLWWDBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((6-Iodoquinazolin-4-yl)amino)ethoxy)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.